molecular formula C19H25N3O3S B2778583 (1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide CAS No. 2034337-15-8

(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide

Cat. No. B2778583
M. Wt: 375.49
InChI Key: CKZQKBTWDPVUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antiviral Activity

A study by Göktaş et al. (2012) employed microwave-assisted synthesis to create adamantyl-substituted carboxamide compounds, demonstrating significant antiviral activity against influenza A and B viruses. This highlights the potential of adamantane derivatives in developing antiviral therapeutics Göktaş et al., 2012.

Crystallographic and QTAIM Analysis

El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids, providing valuable insights into the molecular structures and interactions crucial for drug design and material science El-Emam et al., 2020.

N-Heterocyclic Carbene Ligands in Metathesis Catalysts

Research by Dinger et al. (2003) explored the use of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in Grubbs-type metathesis catalysts, shedding light on the steric effects of adamantyl groups on catalyst performance Dinger et al., 2003.

Synthesis of N-Aryladamantane-1-carboxamides

Shishkin et al. (2020) reported on the synthesis of N-aryl(benzyl)adamantane-1-carboxamides, demonstrating a methodology relevant for creating compounds with potential applications in medicinal chemistry and material science Shishkin et al., 2020.

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2007) synthesized novel oxadiazole and thiadiazole derivatives with an adamantane moiety, showing significant antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential of such compounds Kadi et al., 2007.

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-21-16-4-3-15(8-17(16)22(2)26(21,24)25)20-18(23)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZQKBTWDPVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide

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